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molecular formula C23H27N3O8S B8402845 Nelonicline (citrate)

Nelonicline (citrate)

Cat. No. B8402845
M. Wt: 505.5 g/mol
InChI Key: JIGJENFBLHIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987453B2

Procedure details

(4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane free base (62 mg, 0.2 mmol) was dissolved in 1.5 mL of methanol. Citric acid (19 mg, 0.1 mmol) was dissolved in 0.5 mL of methanol. The citric acid solution was added to the (4s)-4-(5-phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane free base solution while stirring. (4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane monohydrogen citrate crystallized over time while stirring.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26]>CO>[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26].[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane monohydrogen citrate crystallized over time
STIRRING
Type
STIRRING
Details
while stirring

Outcomes

Product
Name
Type
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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